1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride
Description
1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by a formylphenyl group at the 1-position and a carboxylic acid group at the 4-position of the piperidine ring, with a hydrochloride counterion. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing dual inhibitors targeting enzymes such as soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptors (PPARs) . Its synthesis typically involves amide coupling reactions using reagents like isobutyl chloroformate (IBCF) or carbodiimides (e.g., EDC) in the presence of activating agents such as HOBt . The formyl group enables further functionalization, making it versatile for drug discovery .
Properties
IUPAC Name |
1-(4-formylphenyl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3.ClH/c15-9-10-1-3-12(4-2-10)14-7-5-11(6-8-14)13(16)17;/h1-4,9,11H,5-8H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXDUMRKCHKEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137754-10-8 | |
| Record name | 1-(4-formylphenyl)piperidine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the formyl group: This step often involves formylation reactions, such as the Vilsmeier-Haack reaction, where a formyl group is introduced to the aromatic ring.
Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The formyl group can participate in condensation reactions, such as the formation of Schiff bases with amines.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of new analgesics or anti-inflammatory agents.
Industry: It may be used in the production of specialty chemicals or as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(4-formylphenyl)piperidine-4-carboxylic acid hydrochloride, highlighting differences in substituents, biological activity, and synthetic applications:
Structural and Electronic Comparisons
- Aromatic Substituents : The 4-formylphenyl group in the target compound provides an electrophilic aldehyde for crosslinking or further derivatization, unlike bromobenzyl (electron-withdrawing) or pyridinyl (basic nitrogen) groups .
- Acid-Base Properties : The carboxylic acid group (pKa ~2–3) enhances solubility in physiological conditions, whereas sulfonyl or nitrile substituents (e.g., in compounds and ) alter polarity and binding affinity .
- Hydrogen Bonding: The formyl group participates in hydrogen bonding, differentiating it from non-polar groups like cyclopropylmethyl .
Pharmacological Activity
- sEH Inhibition : The target compound’s amide derivatives (e.g., compound 4 in ) exhibit IC₅₀ values <10 nM for sEH, outperforming analogs with bulkier substituents (e.g., bromobenzyl) due to optimal steric fit .
Biological Activity
1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H14ClN1O3
- Molecular Weight : 273.71 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may play a role in various metabolic pathways. In particular, it has shown potential as an inhibitor of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have implications in cancer therapy .
- Receptor Modulation : The compound may also modulate receptor activity, affecting signaling pathways that influence cell proliferation and apoptosis. This is particularly relevant in cancer research, where modulation of these pathways can lead to therapeutic benefits.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- In Vitro Studies : In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects, leading to reduced cell viability. For instance, in assays against leukemia and solid tumor cell lines, it showed promising results comparable to established anticancer agents .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K652 (Leukemia) | 5.2 | Induction of apoptosis |
| MCF7 (Breast) | 7.8 | HDAC inhibition |
| A549 (Lung) | 6.5 | Cell cycle arrest |
Neuroprotective Effects
Emerging evidence suggests that the compound may also possess neuroprotective properties:
- Mechanisms : The compound's ability to inhibit oxidative stress and inflammation in neuronal cells has been noted. This could make it a candidate for further development in treating neurodegenerative diseases .
Case Studies
-
Study on HDAC Inhibition :
- Researchers synthesized derivatives of this compound and evaluated their HDAC inhibitory activity.
- Results indicated that certain derivatives significantly inhibited HDAC activity, leading to increased acetylation of histones and subsequent gene expression changes associated with apoptosis in cancer cells .
- Neuroprotection in Animal Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
